Ethacizine hydrochloride

Cardiac Electrophysiology Sodium Channel Kinetics Class Ic Antiarrhythmic

Researchers requiring sustained sodium-channel blockade face kinetic variability across standard class-Ic agents. Ethacizine hydrochloride (CAS 57530-40-2) overcomes this with a 27.1 s recovery time constant (vs. 12.2 s for flecainide), providing prolonged action in long-term infusion models. • 16.9% absolute reduction in atrial fibrillation recurrence versus propafenone in clinical studies. • Potent M2 muscarinic antagonism (Ki = 0.77 µM) enables dissection of parasympathetic contributions to arrhythmogenesis. • Neutral effect on QT interval and stable hemodynamics in acute myocardial infarction models. Bulk stock available with immediate global dispatch.

Molecular Formula C22H28ClN3O3S
Molecular Weight 450.0 g/mol
CAS No. 57530-40-2
Cat. No. B1622652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthacizine hydrochloride
CAS57530-40-2
Molecular FormulaC22H28ClN3O3S
Molecular Weight450.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC.Cl
InChIInChI=1S/C22H27N3O3S.ClH/c1-4-24(5-2)14-13-21(26)25-17-9-7-8-10-19(17)29-20-12-11-16(15-18(20)25)23-22(27)28-6-3;/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,27);1H
InChIKeyVHNXQKLWIQHSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethacizine Hydrochloride: Differentiated Class Ic Antiarrhythmic


Ethacizine hydrochloride (CAS: 57530-40-2, also known as Ethacizin or NIK-244) is a phenothiazine-derived Class Ic antiarrhythmic agent [1]. Its primary mechanism of action involves potent inhibition of fast sodium channels in cardiac myocytes, thereby stabilizing excitable membranes and suppressing abnormal automaticity and conduction [2]. Distinct from some other agents in its class, ethacizine is characterized by a slower kinetic profile and minimal impact on myocardial repolarization (QT interval) and inotropic function [3].

Class Ic antiarrhythmic with reported slow sodium channel kinetics
Minimal impact on repolarization (QT) and inotropic function in study models
Muscarinic M2 receptor antagonism context for parasympathetic modulation studies

Ethacizine Hydrochloride: Non-Interchangeable with Class Ic Agents


While grouped under the same Vaughan Williams Class Ic designation, ethacizine hydrochloride exhibits quantifiable differences in its electrophysiological kinetics, receptor pharmacology, and clinical efficacy compared to its closest analogs like flecainide, propafenone, and moricizine [1]. Simple generic substitution based solely on class membership ignores critical variations that directly impact therapeutic outcomes. For instance, its slower rate of sodium channel dissociation yields a longer duration of action [2], its distinct anticholinergic potency may confer a unique clinical spectrum [3], and it has demonstrated a trend toward superior maintenance of sinus rhythm in head-to-head clinical studies [4]. The following quantitative evidence provides the necessary granularity to support informed scientific selection and procurement decisions.

Kinetic profile mismatch
Reported slower sodium channel recovery vs. flecainide may alter use-dependent block interpretation.
Receptor pharmacology mismatch
Higher M2 affinity vs. moricizine may shift parasympathetic modulation endpoints.
Endpoint context may differ
Reported AF recurrence rates vs. propafenone may not transfer directly; require independent validation.

Ethacizine Hydrochloride: Evidence-Based Differentiation


Sodium Channel Blockade Kinetics vs. Flecainide

In a direct head-to-head electrophysiological study in canine ventricular muscle, Ethacizine (NIK-244) demonstrated a significantly slower recovery from use-dependent sodium channel block compared to Flecainide. The time constant of recovery for Ethacizine was more than twice as long as that for Flecainide, indicating a more sustained pharmacodynamic effect [1].

Sodium Channel Kinetics
Head-to-head
27.1 s vs 12.2 s (2.2×)
Supports sustained pharmacodynamic effect review
Canine ventricular muscle; 3 Hz stimulation
Cardiac Electrophysiology Sodium Channel Kinetics Class Ic Antiarrhythmic

Muscarinic M2 Receptor Antagonism vs. Moricizine

In a direct comparison of receptor binding affinities, Ethacizine (ETHA) exhibited a markedly higher potency for antagonizing cardiac muscarinic M2 receptors than Moricizine (ETHA). The inhibition constant (Ki) for Ethacizine was approximately 30-fold lower, indicating a much stronger binding affinity [1].

M2 Receptor Affinity
Head-to-head
Ki 0.77 vs 22 µmol/L (28.6×)
May support receptor pharmacology profiling context
Rabbit ventricular membranes; radioligand assay
Receptor Pharmacology Anticholinergic Activity Cardiac Electrophysiology

Sinus Rhythm Maintenance vs. Propafenone

In a 6-month, prospective, open-label clinical study of patients with persistent atrial fibrillation following electrical cardioversion, the group treated with Ethacizine demonstrated a numerically lower rate of atrial fibrillation recurrence compared to the group treated with Propafenone. The difference approached statistical significance [1].

AF Recurrence Rate
Reported endpoint
55.6% vs 72.5% (Δ -16.9 pp)
Reported endpoint context in atrial fibrillation study
Open-label 6-month study; n=57
Atrial Fibrillation Clinical Efficacy Rhythm Control

Pharmacokinetics vs. Moricizine

A comparative pharmacokinetic study in patients during the acute phase of myocardial infarction revealed that Ethacizine exhibits a less value of clearance and a greater period of half-elimination compared to Ethmozine (Moricizine). This indicates a more prolonged systemic exposure following a dose [1].

PK Profile
Cross-study comparable
Lower clearance, longer t½ vs. comparator
Supports PK/PD model interpretation
Acute MI patient study; single IV dose
Clinical Pharmacokinetics Drug Metabolism Myocardial Infarction

QT Interval Safety vs. Propafenone and Flecainide

Unlike some other Class Ic agents which are associated with QT interval prolongation, clinical data indicates that Ethacizine does not affect the duration of the QT interval [1]. This is a class-level differentiating feature with important safety implications, particularly for patients where additional QT prolongation would be contraindicated.

QT Interval Context
Class-level inference
No significant QT change reported
Class-level safety endpoint review
ECG monitoring; 6-month study
Cardiac Safety Electrocardiography QT Prolongation

Ventricular Arrhythmia Suppression vs. Placebo

In a placebo-controlled clinical study of 82 patients with ventricular rhythm disturbances, Ethacizine demonstrated a profound and statistically significant reduction in ventricular premature beats (VPBs). It achieved near-complete suppression of high-grade ventricular ectopy in the vast majority of patients [1].

Ventricular Ectopy Suppression
Reported endpoint
80% reduction in VPBs (p<0.001)
Supports ventricular arrhythmia endpoint review
Placebo-controlled; n=82
Ventricular Arrhythmia Efficacy Premature Ventricular Contractions

Ethacizine Hydrochloride: Research and Application Scenarios


Long-Acting Sodium Channel Blockade in Preclinical Models

Ethacizine hydrochloride is a compelling tool for preclinical cardiac electrophysiology research where a sustained duration of action is required. Its slow kinetic profile, as evidenced by a recovery time constant of 27.1 seconds versus 12.2 seconds for flecainide [1], makes it ideal for studies exploring the relationship between sodium channel block duration and antiarrhythmic or proarrhythmic outcomes in isolated heart preparations or animal models. This property allows for less frequent compound administration in long-term infusion studies.

Muscarinic Receptor Modulation in the Heart

Given its potent antagonism of cardiac M2 muscarinic receptors (Ki = 0.77 µmol/L) compared to moricizine (Ki = 22 µmol/L) [2], ethacizine serves as a unique probe to dissect the role of the parasympathetic nervous system in arrhythmogenesis. Researchers can utilize this compound to differentiate the contributions of sodium channel blockade versus anticholinergic effects on heart rate variability, conduction, and atrial fibrillation susceptibility in both in vitro and in vivo models.

Atrial Fibrillation Rhythm Control Strategies

For clinical investigators designing trials for the maintenance of sinus rhythm in patients with atrial fibrillation, ethacizine hydrochloride offers a differentiated profile. The quantitative evidence of a 16.9% absolute reduction in AF recurrence compared to propafenone [3] and its neutral effect on the QT interval [3] positions it as a candidate worthy of further comparative effectiveness research. Its use in 'pill-in-the-pocket' strategies is also a validated research avenue based on recent survey data [4].

PK/PD Modeling in Acute Cardiac Care

The distinct pharmacokinetic profile of ethacizine, characterized by a longer half-life and lower clearance than ethmozine [5], combined with its lack of significant hemodynamic effects in acute myocardial infarction [5], makes it a relevant compound for PK/PD modeling studies. These studies can explore optimal dosing regimens for managing arrhythmias in critically ill or post-infarction patient models where maintaining stable hemodynamics is a primary concern.

Application
Selection Property
Validation Focus
Cardiac Electrophysiology Research
Slow kinetic profile
Sodium channel recovery kinetics review
Muscarinic Receptor Modulation Studies
M2 receptor binding affinity
Receptor pharmacology profiling
Atrial Fibrillation Rhythm Control Research
Reported AF recurrence endpoint
AF recurrence endpoint review
PK/PD Modeling in Acute Cardiac Care
Distinct PK/hemodynamic profile
Exposure-response model interpretation

Technical Documentation Hub

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47 linked technical documents
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